2-(5-Methylpyrrolidin-3-YL)acetic acid hcl

Diastereomer Stereochemistry GABA transporter

GABA transporter inhibitor SAR demands conformationally constrained scaffolds that go beyond unsubstituted homo-β-proline. This C5-methyl diastereomeric mixture solves that by enabling parallel stereochemical screening from a single procurement. • Screen multiple diastereomeric configurations simultaneously for mGAT subtype selectivity profiling. • Free secondary amine permits direct N-functionalization for Lp(a) inhibitor programs (US20250179055A1) and CX3CR1 pathway targets (EP 2757103 A1). • Boc-protected analog (CAS 1780344-75-3) available for late-stage diversification workflows.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
Cat. No. B7452247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Methylpyrrolidin-3-YL)acetic acid hcl
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCC1CC(CN1)CC(=O)O.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-5-2-6(4-8-5)3-7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H
InChIKeyXYASJZBYAGFDMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methylpyrrolidin-3-yl)acetic acid HCl Overview


2-(5-Methylpyrrolidin-3-yl)acetic acid hydrochloride (CAS 2551119-06-1 for the HCl salt; free base CAS 857207-76-2) is a pyrrolidine-3-acetic acid (homo-β-proline) scaffold bearing a C5-methyl substituent, supplied as a mixture of diastereomers . With the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol, this compound belongs to the class of conformationally constrained cyclic γ-aminobutyric acid (GABA) analogues that serve as key building blocks for designing GABA uptake inhibitors and other CNS-active agents [1]. The pyrrolidine-3-acetic acid scaffold is a well-established pharmacophore in neurological drug discovery, with the parent compound homo-β-proline demonstrating activity as a GABA transporter inhibitor and GABAA/GABAB receptor ligand [2].

GABA transporter inhibitor research scaffold with stereochemical SAR screening capability
Diastereomeric mixture (4 stereoisomers) supports parallel stereochemical exploration from single procurement
Free secondary amine for N-functionalization in CNS-penetrant analog design

2-(5-Methylpyrrolidin-3-yl)acetic acid HCl Uniqueness


Despite sharing the pyrrolidine-3-acetic acid core with common analogs such as homo-β-proline (CAS 89203-64-5) or (S)-2-(pyrrolidin-3-yl)acetic acid, 2-(5-methylpyrrolidin-3-yl)acetic acid HCl introduces two critical structural differentiating factors that preclude simple substitution: (1) the C5-methyl group imposes steric and conformational constraints distinct from the unsubstituted scaffold, potentially altering GABA transporter subtype selectivity and receptor binding profiles [1]; and (2) the compound is provided as a mixture of diastereomers rather than a single enantiomer, meaning that stereochemical composition becomes a batch-defining variable that directly impacts downstream biological activity and synthetic reproducibility . These features are not shared by unsubstituted pyrrolidine-3-acetic acids, N-methyl regioisomers such as 2-(1-methylpyrrolidin-3-yl)acetic acid, or piperidine analogs like nipecotic acid, making direct functional interchange unreliable without experimental validation of the specific diastereomeric mixture [2].

Homo-β-proline (unsubstituted)
Lacks C5-methyl steric constraint and diastereomeric diversity; enantiomer-dependent receptor selectivity may not transfer to methylated scaffold without validation.
N-Methyl positional isomer
Tertiary amine blocks N-functionalization; may limit derivatization strategies requiring free NH for CNS-targeted SAR.
Single enantiomer procurement
Does not provide stereochemical mixture for initial SAR screening; batch-specific enantiomer composition may confound biological reproducibility.

2-(5-Methylpyrrolidin-3-yl)acetic acid HCl Comparative Evidence


Diastereomeric Mixture: Stereochemical Complexity

2-(5-Methylpyrrolidin-3-yl)acetic acid HCl is supplied as a mixture of diastereomers, a stereochemical feature that distinguishes it from single-enantiomer comparators such as (S)-2-(pyrrolidin-3-yl)acetic acid or (R)-homo-β-proline. The presence of two chiral centers (C3 and C5 of the pyrrolidine ring) generates four possible stereoisomers (two diastereomeric pairs), and the commercial mixture provides access to multiple stereochemical configurations simultaneously . In the GABA uptake inhibitor field, the (R)-enantiomer of homo-β-proline preferentially binds GABAA receptors, while the (S)-enantiomer is more potent at GABAB receptors [1]; the corresponding C5-methyl diastereomeric mixture thus offers a broader stereochemical screening pool from a single procurement, potentially revealing diastereomer-specific activity profiles that would be missed by single-enantiomer building blocks.

Stereochemical Complexity
Reported
2 chiral centers → 4 stereoisomers (mixture) vs 1 chiral center → 2 enantiomers (homo-β-proline)
Enables parallel stereochemical SAR screening from single procurement
Active diastereomers may require chromatographic separation for individual profiling
Diastereomer Stereochemistry GABA transporter

C5-Methyl Substitution: Conformational Differentiation

The C5-methyl substituent on the pyrrolidine ring of the target compound introduces a steric and conformational element absent in the parent homo-β-proline scaffold. In the related class of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives developed as cyclic GABA analogues, substituent position and stereochemistry have been shown to modulate biological activity by altering ring pucker and side-chain orientation [1]. While direct IC₅₀ data for the C5-methyl compound have not been reported, the parent unsubstituted scaffold (homo-β-proline) demonstrates GABA transporter inhibition with an IC₅₀ of 4.07 μM at mouse GAT1 (for the racemic mixture) and 2.51 μM at human GAT3 (for the (S)-enantiomer) [2][3], establishing the baseline potency from which C5-substituted analogs may diverge.

C5-Methyl Conformational Impact
Class-level
Steric constraint introduced; parent scaffold IC50: 4.07 μM (mGAT1) / 2.51 μM (hGAT3)
May support novel SAR relative to 4-substituted analogs
No direct IC50 data for this C5-methyl analog; requires experimental determination
C5-methyl Conformational constraint GABA analogue

C5-Methyl vs. N1-Methyl Positional Isomerism

The target compound bears the methyl substituent at the C5 position of the pyrrolidine ring, whereas commercially abundant alternatives such as 2-(1-methylpyrrolidin-3-yl)acetic acid HCl (CAS 1071634-26-8) carry the methyl group at the N1 position. This positional isomerism has profound pharmacophoric consequences: N-methylation alters the basicity of the pyrrolidine nitrogen (pKa shift) and eliminates hydrogen-bond donor capacity at that position, while C5-methylation preserves the secondary amine character and introduces steric bulk adjacent to the acetic acid side chain . In the broader context of pyrrolidine-based GABA uptake inhibitors, N-substitution with lipophilic arylalkyl groups is a key strategy for imparting blood-brain barrier permeability and enhancing transporter subtype selectivity; the C5-methyl scaffold retains the free NH for such derivatization, whereas the N-methyl analog is already blocked at that position [1].

Regioisomer Comparison
Class-level
C5-methyl: free NH available; N1-methyl: tertiary amine, N blocked
C5 scaffold supports N-functionalization; N1 analog does not
Identical molecular formula; derivatization potential differs
Regioisomer N-methyl C-methyl Pharmacophore

HCl Salt: Improved Solubility and Handling

The compound is provided as the hydrochloride salt (CAS 2551119-06-1), which offers practical advantages over the free base form (CAS 857207-76-2) or zwitterionic analogs for synthetic and analytical workflows. Hydrochloride salts of pyrrolidine acetic acids typically exhibit enhanced aqueous solubility and improved solid-state stability compared to their free-base counterparts, facilitating dissolution in polar reaction media and enabling direct use in aqueous biological assay buffers without additional pH adjustment . In the class of GABA uptake inhibitors, the protonation state of the pyrrolidine nitrogen is critical for transporter recognition; the hydrochloride form ensures a consistent protonation state from procurement through experimental use, reducing batch-to-batch variability in biological assays [1]. While the free base (MW 143.18) and the HCl salt (MW 179.64) have distinct molecular weights, both are referenced in procurement databases, and selection of the correct form (HCl salt) is essential for accurate stoichiometric calculations in synthesis and dose-response studies.

Salt Form Handling
Reported
HCl salt: improved aqueous solubility vs free base (MW 179.64 vs 143.18)
Supports reproducible dissolution in aqueous assay buffers
MW difference 36.46 g/mol; adjust stoichiometric calculations
Hydrochloride salt Solubility Formulation

Patent Validation: Lp(a) and Fractalkine Inhibitors

The pyrrolidine-3-acetic acid scaffold, of which 2-(5-methylpyrrolidin-3-yl)acetic acid HCl is a C5-substituted derivative, has been validated in multiple patent filings as a core pharmacophore for therapeutic programs. A 2025 patent application (US20250179055A1) from Innovstone Therapeutics discloses substituted 2-(pyrrolidine-3-yl)acetic acid derivatives with strong inhibitory activity against Lp(a) assembly for cardiovascular disease treatment; the Markush structures encompass C5-substituted variants [1]. Separately, Eisai R&D Management Co. has patented pyrrolidin-3-ylacetic acid derivatives (EP 2757103 A1; RU2615135C2) as fractalkine-CX3CR1 pathway inhibitors for inflammatory bowel disease, explicitly claiming compounds with C5-methyl substitution patterns [2][3]. These patent disclosures establish the C5-methylpyrrolidine-3-acetic acid substructure as a claimed chemical matter within active therapeutic programs, distinguishing it from the unsubstituted homo-β-proline scaffold which is primarily cited in the older GABA uptake inhibitor literature.

Patent Coverage
Head-to-head
C5-methyl substructure within Markush claims of recent Lp(a) and fractalkine patents; unsubstituted scaffold not claimed
Supports freedom-to-operate evaluation and patent-relevant SAR exploration
Patent analysis based on 2023-2025 filings
Lp(a) inhibitor Cardiovascular Patent Fractalkine

Boc-Protected Analog: Orthogonal Synthesis Strategies

The N-Boc-protected analog of the target compound, 2-{1-(tert-butoxy)carbonyl-5-methylpyrrolidin-3-yl}acetic acid (CAS 1780344-75-3, also supplied as a mixture of diastereomers), is commercially available and provides orthogonal protection strategies unavailable with the unsubstituted homo-β-proline scaffold in its common commercial forms [1]. The Boc protecting group enables selective N-deprotection under mild acidic conditions (TFA or HCl/dioxane), facilitating sequential functionalization strategies in multi-step synthetic routes, including solid-phase peptide synthesis and fragment-based drug discovery workflows [2]. This contrasts with the N-methyl analog (2-(1-methylpyrrolidin-3-yl)acetic acid HCl), where the nitrogen is permanently alkylated, eliminating the possibility of orthogonal protection/deprotection strategies. The availability of both the unprotected HCl salt and the Boc-protected form from the same scaffold family provides synthetic flexibility for divergent library synthesis from a common intermediate.

Protection Strategy
Reported
Boc-protected analog (CAS 1780344-75-3) available; orthogonal N-deprotection vs N-methyl analog
Dual procurement forms support divergent library synthesis
Boc removable under standard TFA or HCl conditions
Boc-protected Orthogonal protection Solid-phase synthesis

2-(5-Methylpyrrolidin-3-yl)acetic acid HCl Application Scenarios


Stereochemical SAR for GABA Transporter Selectivity

The diastereomeric mixture of 2-(5-methylpyrrolidin-3-yl)acetic acid HCl is ideally suited for initial stereochemical SAR screening in GABA transporter inhibitor programs. Given that the parent homo-β-proline scaffold demonstrates enantiomer-dependent selectivity (R-enantiomer preferring GABAA, S-enantiomer preferring GABAB receptors) [1], and the C5-methyl substitution introduces an additional stereocenter, this compound enables parallel screening of multiple stereochemical configurations from a single procurement. Downstream, active diastereomers can be separated chromatographically for individual characterization, a strategy documented for related 1,3,4-trisubstituted pyrrolidin-2-ones where diastereomeric mixtures were separated in approximately 2:1 ratios by silica gel chromatography [2].

Lp(a) Inhibitor Lead Generation

The C5-methylpyrrolidine-3-acetic acid substructure falls within the Markush claims of recently published Lp(a) inhibitor patents (US20250179055A1, Innovstone Therapeutics) [3]. Research groups pursuing Lp(a) assembly inhibition as a therapeutic strategy for cardiovascular disease can use this compound as a starting scaffold for synthesizing and evaluating N-functionalized derivatives. The free secondary amine permits installation of diverse arylalkyl or heteroarylalkyl groups—a key structural feature of the claimed compounds—while the carboxylic acid moiety provides a handle for further derivatization or conjugation.

Divergent Library Synthesis via Orthogonal Protection

The commercial availability of both the unprotected HCl salt (CAS 2551119-06-1) and the Boc-protected analog (CAS 1780344-75-3) enables divergent library synthesis strategies where the pyrrolidine nitrogen is either functionalized directly (using the HCl salt) or retained as a protected handle for late-stage diversification (using the Boc-protected form) [4]. This dual-form availability supports fragment-based drug discovery workflows where parallel SAR exploration at multiple positions is required, without the need to switch to a chemically distinct scaffold mid-campaign.

Fractalkine-CX3CR1 Inhibitor Development

Eisai's pyrrolidine-3-ylacetic acid derivative patent family (EP 2757103 A1, RU2615135C2) explicitly claims C5-substituted variants as fractalkine-CX3CR1 pathway inhibitors for treating inflammatory bowel disease, including Crohn's disease and ulcerative colitis [5]. The target compound's C5-methyl substitution pattern makes it a direct entry point into this therapeutic chemical space. Procurement of this specific building block—rather than the unsubstituted homo-β-proline—ensures that synthesized derivatives remain within the claimed structural scope, which is relevant for both competitive intelligence and potential IP generation.

Application
Selection Property
Validation Focus
GABA transporter stereochemical SAR studies
Diastereomeric mixture as stereochemical screening pool
Enantiomer/diastereomer selectivity profiling
Lp(a) assembly inhibition research
C5-methyl scaffold within patent-disclosed chemical space
N-functionalized derivative activity evaluation
Orthogonal protection strategy for library synthesis
Dual procurement forms (free amine + Boc-protected)
Sequential functionalization and late-stage diversification
Fractalkine-CX3CR1 pathway studies
C5-methyl pyrrolidine-3-acetic acid scaffold
CX3CR1 antagonist activity profiling in relevant models
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